
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the dihydropyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.
Substitution: The aromatic ring and the dihydropyrimidine core can participate in various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine derivatives: Compounds with similar structures but different substituents on the dihydropyrimidine core.
Barbiturates: Compounds with a similar pyrimidine core but different functional groups.
Uniqueness
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyrimidine derivatives and barbiturates.
Properties
CAS No. |
6297-66-1 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)15-9-11(3)13(17)16(14(15)18)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
WSQAOYQGVWQUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
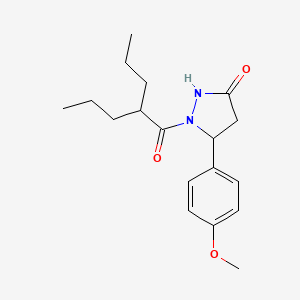
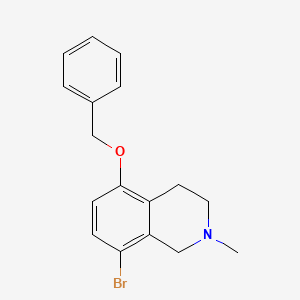

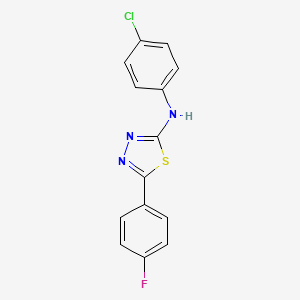
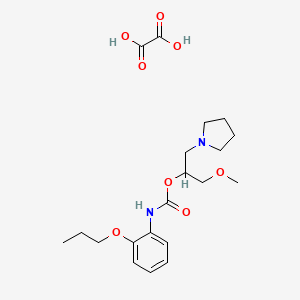

![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
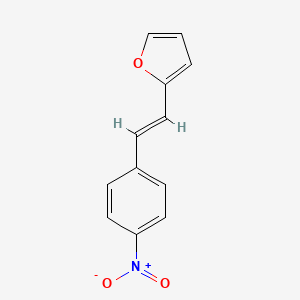
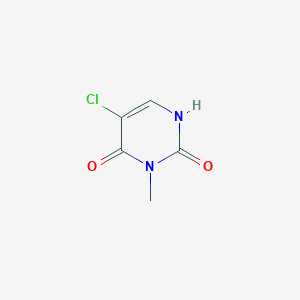


![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

